Anticancer agent 211

Descripción general

Descripción

Anticancer agent 211 is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of Anticancer agent 211 typically involves the reaction of 3-chloroaniline with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Boronic Acid Precursor Labeling

²¹¹At replaces the dihydroxyboryl group in 4-borono-L-phenylalanine (BPA) via electrophilic substitution. Two methods dominate:

-

NBS Method : Uses N-bromosuccinimide (NBS) to generate [²¹¹At]astatosuccinimide intermediates, which react with BPA.

-

KI Method : Forms [²¹¹At]AtI or AtI₂⁻ intermediates with potassium iodide, enabling direct substitution on BPA.

| Method | RCY (%) | RCP (%) | Stability (24h) |

|---|---|---|---|

| NBS | 90.8 ± 2.7 | 96.3 ± 2.0 | >95% |

| KI | 98.1 ± 1.9 | 99.3 ± 0.7 | >95% |

The KI method achieves higher radiochemical yield (RCY) and purity (RCP) due to efficient intermediate formation in aqueous media .

Arylboronic Acid Astatination

²¹¹At reacts with arylboronic acids (e.g., BPA) in a single-step electrophilic substitution, bypassing pre-activation. This reaction is pH-dependent, optimal in mildly acidic conditions (pH 4–6) .

Destannylation Reactions

Astatine-211 labels biomolecules via electrophilic destannylation of arylstannane precursors. This method is widely used for antibody conjugation:

textExample: Synthesis of [²¹¹At]MABG (meta-astatobenzylguanidine) 1. React arylstannane precursor with ²¹¹At in the presence of chloramine-T (oxidant). 2. Purify via solid-phase extraction (SPE) to achieve RCP >95%[2][7].

Key limitations include sensitivity to reductants (e.g., chlorinated solvents), which destabilize the At–C bond .

Tunable Ketone Bonding Interactions

Recent studies reveal ²¹¹At forms reversible bonds with ketones, enabling controlled drug release. Subtle structural modifications to ketones (e.g., electron-withdrawing groups) strengthen binding:

| Ketone Derivative | Bond Strength (kCal/mol) | Application Example |

|---|---|---|

| Acetophenone | 12.3 ± 0.5 | Improved tumor retention |

| Trifluoroacetone | 18.7 ± 0.8 | Enhanced in vivo stability |

This tunability allows tailored pharmacokinetics for TAT agents .

Nucleophilic Astatination

²¹¹At exhibits nucleophilic behavior in reactions with thymidine analogues:

textSynthesis of [²¹¹At]AUdR (5-astatodeoxyuridine): 1. React 5-(trimethylstannyl)-2'-deoxyuridine with ²¹¹At in H₂O₂. 2. Purify via HPLC to achieve RCY 85–90% in <20 seconds[8].

This rapid reaction is ideal for time-sensitive clinical applications.

Resin Binding and Purification

²¹¹At interacts with ion-exchange resins during purification. Strength of binding depends on functional groups:

| Resin Type | Functional Group | At-211 Retention (%) |

|---|---|---|

| AG1-X8 (Cl⁻) | Quaternary amine | 98 ± 1 |

| TEVA (NO₃⁻) | Diamyl amide | 85 ± 3 |

These interactions are critical for isolating ²¹¹At from bismuth targets and decay products .

Challenges and Stability Considerations

-

Radiolysis : High-energy α-particles degrade targeting molecules (e.g., antibodies), reducing RCY .

-

Oxidation States : At⁻ (astatide) and At⁺ species require precise redox control to avoid byproducts .

-

In Vivo Stability : At–C bonds in arylastatides hydrolyze in serum, necessitating stabilized linkers (e.g., polyethylene glycol) .

Comparative Analysis of Key Reactions

| Reaction Type | RCY (%) | Time (min) | Clinical Utility |

|---|---|---|---|

| Electrophilic (KI) | 98.1 | 30 | High-purity antibodies |

| Destannylation | 85–90 | 15–20 | Small molecules |

| Ketone Binding | 75–90 | 10 | Tunable drug release |

Emerging Strategies

-

Boron Cage Complexes : Improve stability by encapsulating ²¹¹At in boron-rich molecules (e.g., closo-dodecaborate) .

-

Preconjugation : Attach astatination sites to biomolecules before labeling, reducing radiation damage .

This synthesis of ²¹¹At chemistry underscores its versatility and challenges in developing effective TAT agents. Ongoing innovations in bonding strategies and purification are critical for advancing clinical applications .

Aplicaciones Científicas De Investigación

Targeted Alpha Therapy

-

Glioblastoma Multiforme Treatment

- Study : A clinical trial at Duke University utilized -labeled chimeric monoclonal antibody (mAb) ch81C6 targeting tenascin, an extracellular matrix protein prevalent in high-grade gliomas.

- Results : The trial reported median survival times of 54 weeks for all patients, with specific survival times of 52 weeks for glioblastoma multiforme patients and 116 weeks for those with anaplastic astrocytoma or oligodendroglioma. No dose-limiting toxicities were observed, although some patients experienced grade 2 neurotoxicity .

- Neuroblastoma Treatment

- Thyroid Cancer

Efficacy in Tumor Models

- Glioma Models

- Combination Therapies

Summary of Ongoing Clinical Trials

| Trial Location | Target Cancer | Treatment Type | Status |

|---|---|---|---|

| Duke University Medical Center | Glioblastoma | Completed | |

| Osaka University Hospital | Thyroid Cancer | Ongoing | |

| Fukushima Medical University | Pheochromocytoma | Ongoing | |

| Fred Hutchinson Cancer Center | Various Hematological Malignancies | ^{211}\text{At}-\text{anti CD45},\,^{211}\text{At}-\text{anti CD38} | Ongoing |

Case Studies and Findings

- Case Study: Recurrent Brain Tumors

- Adjuvant Therapy Potential

Mecanismo De Acción

The mechanism of action of Anticancer agent 211 involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparación Con Compuestos Similares

Anticancer agent 211 can be compared with other piperazine derivatives, such as:

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.

1-(2-Ethoxybenzoyl)piperazine: Studied for its potential therapeutic applications and chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.

Propiedades

Número CAS |

314022-97-4 |

|---|---|

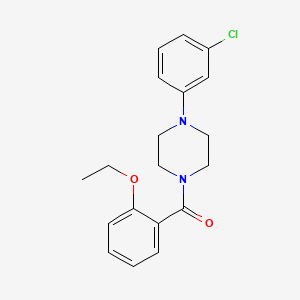

Fórmula molecular |

C19H21ClN2O2 |

Peso molecular |

344.8 g/mol |

Nombre IUPAC |

[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |

InChI |

InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |

Clave InChI |

UTBDVNWZTNDVJV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.